5,5'-(Pyridine-3,5-diyl)diisophthalic acid, with the chemical formula C21H13NO8 and CAS number 1433029-60-7, is a rigid tetracarboxylic acid compound featuring two isophthalic acid moieties linked by a pyridine spacer. This unique structure contributes to its properties as a versatile ligand in metal-organic frameworks (MOFs) and other applications in materials science. The compound appears as an off-white powder or crystal and has a molecular weight of 407.33 g/mol .
The chemical reactivity of 5,5'-(Pyridine-3,5-diyl)diisophthalic acid is primarily attributed to its carboxylic acid groups, which can participate in various reactions such as:
The synthesis of 5,5'-(Pyridine-3,5-diyl)diisophthalic acid typically involves the following steps:
5,5'-(Pyridine-3,5-diyl)diisophthalic acid has several notable applications:
Interaction studies involving 5,5'-(Pyridine-3,5-diyl)diisophthalic acid focus on its coordination with various metal ions. These studies reveal that the compound can selectively bind certain metals due to the presence of multiple carboxylate groups that facilitate strong interactions. For example, it has been reported to form stable complexes with iron ions, which can be exploited for sensing applications .
Several compounds share structural similarities with 5,5'-(Pyridine-3,5-diyl)diisophthalic acid. Here are some notable examples:
Compound Name | Chemical Formula | CAS Number | Key Features |
---|---|---|---|
4,4'-(Pyridine-3,5-diyl)dibenzoic acid | C21H13NO4 | 1431292-15-7 | Similar biphenyl structure; used in coordination polymers |
5,5'-(Pyridine-2,5-diyl)diisophthalic acid | C21H13NO8 | 1431292-15-7 | Variation in pyridine substitution; potential for different metal binding properties |
4,4'-Bipyridine | C10H8N2 | 524-15-6 | A simpler structure that can act as a ligand but lacks carboxylic functionalities |
The uniqueness of 5,5'-(Pyridine-3,5-diyl)diisophthalic acid lies in its dual functionality as both a rigid ligand and a tetracarboxylic acid. This combination enhances its ability to form stable metal complexes while providing sites for further functionalization or interaction with other molecules. Its specific arrangement of functional groups allows for selective interactions that may not be present in simpler analogs or variations .